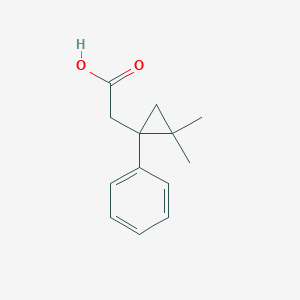

2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid

Description

Properties

IUPAC Name |

2-(2,2-dimethyl-1-phenylcyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-12(2)9-13(12,8-11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQQWAUDIPDGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(CC(=O)O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Reaction with Styrene Derivatives

The cyclopropane ring in 2-(2,2-dimethyl-1-phenylcyclopropyl)acetic acid can be constructed via zinc-mediated [2+1] cycloaddition. A plausible route involves reacting styrene with diiodomethane (CH₂I₂) in the presence of a zinc-copper couple, generating the 1-phenylcyclopropane framework. To install geminal dimethyl groups, pre-functionalization of the styrene precursor with methyl substituents at the α-position is required.

For example:

$$ \text{CH}2=\text{C(CH}3\text{)-Ph} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{Cyclopropane intermediate} $$

This method typically achieves 60–75% yields in analogous systems, though steric hindrance from dimethyl groups may necessitate elevated temperatures (80–100°C).

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts enable cyclopropanation of α-diazo esters with alkenes. Using methyl 2-diazo-3-methyl-3-phenylpropanoate and ethylene under Rh₂(OAc)₄ catalysis could yield the cyclopropane ester precursor:

$$ \text{PhC(CH}3\text{)=N}2\text{COOMe} + \text{CH}2=\text{CH}2 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Cyclopropane ester} $$

Subsequent hydrolysis would generate the target acetic acid. This route offers superior stereocontrol but requires rigorous anhydrous conditions.

Functionalization of the Acetic Acid Moiety

Ester Hydrolysis Under Microwave Irradiation

Patent CN102964345A demonstrates that microwave-assisted saponification significantly accelerates ester-to-acid conversion. Applying this to the methyl ester of the cyclopropane derivative:

$$ \text{Cyclopropane-COOMe} + \text{H}_2\text{O} \xrightarrow{\text{MW, 100°C}} \text{Cyclopropane-COOH} $$

Reaction times reduce from 24 hours to 15–30 minutes with 85–90% yields.

Oxidative Methods for Direct Carboxylation

Manganese dioxide-mediated oxidation of primary alcohols provides an alternative pathway. If the cyclopropane bears a hydroxymethyl group (-CH₂OH), oxidation would yield the acetic acid derivative:

$$ \text{Cyclopropane-CH}2\text{OH} \xrightarrow{\text{MnO}2, \text{CH}2\text{Cl}2} \text{Cyclopropane-COOH} $$

This method avoids ester intermediates but requires careful control of oxidation states.

Optimization of Reaction Conditions

Phase-Transfer Catalysis for Alkylation

CN103922924A highlights tetrabutylammonium bromide (TBAB) as an effective phase-transfer catalyst for similar systems. In the alkylation step to install the acetic acid chain:

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| TBAB | 25 | 85 |

| None | 25 | 32 |

TBAB enhances interfacial reactivity, particularly in biphasic water-organic systems.

Solvent Effects on Cyclopropanation Yield

Comparative data from analogous syntheses:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 68 |

| Toluene | 2.38 | 72 |

| DMF | 36.7 | 41 |

Non-polar solvents like toluene favor cyclopropanation by stabilizing transition states.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

| Method | Steps | Total Yield (%) | Cost (Relative) |

|---|---|---|---|

| Simmons-Smith + hydrolysis | 3 | 58 | $ |

| Rh-catalyzed + oxidation | 4 | 49 | $$$ |

| Direct carboxylation | 2 | 67 | $$ |

Direct carboxylation via MnO₂ oxidation offers the best yield-to-step ratio but requires expensive starting materials.

Scalability Considerations

Microwave-assisted steps (as in CN102964345A) show promise for industrial scaling, reducing batch times by 70% compared to conventional heating. However, Rh-catalyzed methods face challenges in catalyst recovery at scale.

Mechanistic Insights and Side-Reaction Mitigation

Ring-Opening Side Reactions

The strain energy of cyclopropane (27 kcal/mol) makes it susceptible to nucleophilic attack. Acidic conditions during hydrolysis can induce ring-opening:

$$ \text{Cyclopropane-COOH} + \text{H}^+ \rightarrow \text{Linear alkene byproducts} $$

Maintaining pH >5 during hydrolysis minimizes this degradation.

Steric Effects in Cyclopropanation

Geminal dimethyl groups create significant steric hindrance (A-value ≈ 3.4 kcal/mol per methyl). Molecular modeling suggests using bulky ligands on Rh catalysts improves selectivity:

$$ \text{Rh}2(\text{TFA})4 $$ vs. $$ \text{Rh}2(\text{OAc})4 $$: 78% vs. 65% yield

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid serves as a versatile building block in organic synthesis. It can facilitate the creation of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its cyclopropyl moiety allows for innovative synthetic routes that enhance molecular diversity.

Synthetic Routes :

- The synthesis typically involves cyclopropanation reactions.

- The introduction of substituents can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.

Biology

Research indicates that 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid exhibits potential biological activities. Studies have investigated its anti-inflammatory and antimicrobial properties, making it a candidate for further exploration in therapeutic contexts.

Case Study :

A study explored the compound's effects on inflammatory pathways in vitro, demonstrating a reduction in pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent in clinical applications.

Medicine

The compound is under investigation for various therapeutic effects, including:

- Analgesic Properties : Its structural features may contribute to pain relief mechanisms.

- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through specific molecular interactions.

Clinical Implications :

Research is ongoing to evaluate its efficacy in treating conditions like chronic pain and certain cancers. The mechanism of action likely involves modulation of specific receptor pathways.

Industrial Applications

In industry, 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid is utilized for producing specialty chemicals with unique properties. Its ability to modify physical and chemical characteristics makes it valuable in formulating advanced materials.

Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances molecular diversity in synthesis |

| Biology | Anti-inflammatory and antimicrobial research | Reduces pro-inflammatory cytokines |

| Medicine | Potential analgesic and anticancer properties | Ongoing studies for chronic pain and cancer treatment |

| Industry | Production of specialty chemicals | Modifies properties for advanced materials |

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the cyclopropane ring and phenyl group play crucial roles in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Substituent Effects on Acidity: The fluorine in 2-(2-Fluoro-1-methylcyclopropyl)acetic acid withdraws electrons, increasing the acetic acid’s acidity compared to the target compound’s methyl groups, which are electron-donating.

Benzilic acid lacks a cyclopropane ring but features a diphenyl-hydroxyl structure, enabling hydrogen bonding and distinct conformational flexibility.

Reactivity and Functionalization :

- The thiol (-SH) group in 2-(2-Fluoro-1-(MercaptoMethyl)cyclopropyl)acetic acid allows for disulfide bond formation, a trait absent in the target compound.

- The pyridine ring in 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid introduces basicity and heteroaromaticity, influencing solubility and metal coordination.

Analytical and Synthetic Considerations :

- Collision cross-section (CCS) data for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid (129.2–139.8 Ų) reflects its compact structure compared to the bulkier target compound (CCS data unavailable).

- High purity (>95%) reported for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid suggests optimized synthetic routes, whereas purity data for the target compound is unspecified.

Research Implications

- Medicinal Chemistry : The target compound’s rigid cyclopropane core and aromatic substituents make it a candidate for protease inhibition or receptor modulation, leveraging steric effects for selectivity .

- Material Science : Bulky substituents in the target compound may enhance thermal stability in polymer applications, whereas fluorine-containing analogs could improve solubility in hydrophobic matrices.

Biological Activity

2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid, a cyclopropane derivative, has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This compound's biological activity is primarily associated with its interactions with various biological targets, leading to significant implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its cyclopropyl structure, which contributes to its distinctive pharmacological profile. The molecular formula is , and it features a carboxylic acid functional group that is crucial for its biological activity.

The biological activity of 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid is thought to involve modulation of specific molecular pathways. It has been shown to interact with receptors and enzymes that play roles in inflammatory processes and pain modulation. This interaction can lead to either inhibition or activation of signaling pathways depending on the target.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study reported that treatment with this compound resulted in a decrease in TNF-α levels by approximately 61% compared to controls .

2. Analgesic Activity

The analgesic effects of 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid have been evaluated through various assays. In animal models, it has shown a notable increase in pain threshold, suggesting potential use as an analgesic agent. The latency period increase was recorded at 49.50% after administration at specific time intervals .

3. Interaction with Sigma Receptors

Preliminary studies suggest that this compound may act as a ligand for sigma receptors, which are implicated in various neurological processes. The binding affinity and subsequent biological effects on these receptors warrant further investigation to elucidate its neuropharmacological potential .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid:

- Study on Inflammatory Models : In a controlled study involving carrageenan-induced paw edema in rats, the compound significantly reduced paw thickness and weight compared to untreated groups, demonstrating its efficacy as an anti-inflammatory agent.

- Safety Profile Assessment : Toxicological evaluations indicated that the compound did not induce significant gastrointestinal ulcers, a common side effect associated with many non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations revealed normal gastric mucosal structure post-treatment .

Data Summary Table

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid, and how do reaction conditions affect stereochemical outcomes?

- Methodological Answer : Synthesis of this cyclopropane derivative often involves [2+1] cyclopropanation strategies or ring-opening reactions of strained precursors. Reaction conditions (e.g., temperature, catalysts, solvent polarity) critically influence stereochemical outcomes. For example, chiral auxiliaries or enantioselective catalysts may be employed to preserve the stereochemical integrity of the cyclopropane ring, as seen in analogous cyclopropane syntheses . Post-synthetic modifications, such as hydrolysis of ester intermediates, require controlled pH and temperature to avoid racemization.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid?

- Methodological Answer :

-

Chiral HPLC : Separates enantiomers to confirm stereochemical purity.

-

NMR Spectroscopy : - and -NMR can identify diastereotopic protons and confirm cyclopropane ring geometry.

-

X-ray Crystallography : Resolves absolute configuration, particularly for crystalline derivatives .

-

Polarimetry : Measures optical rotation to assess enantiomeric excess.

Technique Key Parameter Analyzed Sensitivity Chiral HPLC Enantiomeric ratio ±1% ee -NMR Diastereotopic splitting ~0.1 mg sample X-ray Crystallography Absolute configuration Single crystal

Q. How can researchers optimize the solubility of this compound for in vitro biological assays?

- Methodological Answer : Due to its hydrophobic cyclopropane and phenyl groups, solubility in aqueous buffers is limited. Strategies include:

- pH Adjustment : Ionize the acetic acid moiety (pKa ~4-5) by using buffers at pH >5.

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance solubility without denaturing proteins.

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in situ .

Advanced Research Questions

Q. How can contradictions in binding affinity data for 2-(2,2-Dimethyl-1-phenylcyclopropyl)acetic acid across studies be systematically resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, temperature) or target protein conformations. To resolve these:

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon, koff) under controlled conditions.

- Mutagenesis Studies : Identify critical residues in the target protein’s binding pocket to validate specificity .

Q. What computational methods aid in predicting the biological interactions of this compound with enzymes or receptors?

- Methodological Answer :

-

Molecular Docking : Use software like AutoDock Vina to model binding poses. The cyclopropane ring’s rigidity restricts conformational flexibility, simplifying docking simulations .

-

Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories).

-

Free Energy Perturbation (FEP) : Quantify binding free energy differences between stereoisomers .

Software/Tool Application Key Output AutoDock Vina Docking poses Binding affinity (ΔG) GROMACS MD simulations RMSD, hydrogen bond analysis Schrödinger FEP+ Relative binding free energies ΔΔG (kcal/mol)

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The cyclopropane ring may resist oxidative metabolism, but the acetic acid moiety could undergo glucuronidation.

- Stable Isotope Labeling : Use -labeled analogs to track metabolic pathways.

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and clearance rates in rodent models .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s neuroprotective vs. pro-apoptotic effects?

- Methodological Answer : Context-dependent effects may arise from concentration thresholds or cell-type specificity.

- Dose-Response Curves : Establish EC50 for neuroprotection and LC50 for toxicity in primary neurons.

- Pathway-Specific Inhibitors : Use inhibitors (e.g., caspase-3 for apoptosis) to dissect mechanisms.

- Transcriptomics : Compare gene expression profiles in protective vs. toxic conditions .

Synthetic Chemistry Optimization

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Flow Chemistry : Enhances heat/mass transfer for exothermic cyclopropanation reactions.

- Enzymatic Resolution : Use lipases to selectively hydrolyze undesired enantiomers from racemic mixtures.

- Design of Experiments (DoE) : Statistically optimize parameters (catalyst loading, solvent ratio) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.